molecular formula C13H19BrO B13519921 1-(2-Bromo-1-butoxyethyl)-2-methylbenzene

1-(2-Bromo-1-butoxyethyl)-2-methylbenzene

Cat. No.: B13519921
M. Wt: 271.19 g/mol
InChI Key: FDVPFABCHYGLQU-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-butoxyethyl)-2-methylbenzene, also known by its IUPAC name, is a chemical compound with the molecular formula C13H19BrO. Its molecular weight is approximately 271.2 g/mol. This compound features a benzene ring substituted with a bromoethyl group and a butoxyethyl group at different positions. The structure is as follows:

Structure: C6H4BrCH2CH2OCH2CH2CH3\text{Structure: } \text{C}_6\text{H}_4\text{BrCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{CH}_3 Structure: C6​H4​BrCH2​CH2​OCH2​CH2​CH3​

Preparation Methods

Synthetic Routes: Several synthetic routes can yield 1-(2-bromo-1-butoxyethyl)-2-methylbenzene One common method involves the bromination of 1-(2-hydroxyethyl)-2-methylbenzene (also known as o-cresol) using bromine or a brominating agent

Reaction Conditions: The bromination typically occurs under acidic conditions, with a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction temperature and solvent choice play crucial roles in achieving high yields.

Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities can synthesize this compound using the methods described above.

Chemical Reactions Analysis

1-(2-Bromo-1-butoxyethyl)-2-methylbenzene can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromoethyl group is replaced by other nucleophiles (e.g., hydroxide, alkoxides, amines).

    Reduction Reactions: Reduction of the bromoethyl group can yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of the alkyl groups can lead to carboxylic acids or ketones.

Common Reagents and Conditions:

    Bromination: Bromine (Br) or N-bromosuccinimide (NBS) in an acidic medium.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).

Major Products: The major products depend on the specific reaction conditions and reagents used. For example:

  • Bromination yields this compound.
  • Reduction produces the corresponding alcohol.
  • Oxidation can lead to carboxylic acids or ketones.

Scientific Research Applications

1-(2-Bromo-1-butoxyethyl)-2-methylbenzene finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Pharmaceutical Research: It may serve as a precursor for drug development.

    Materials Science: For functionalized polymers or surface modification.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

  • In drug development, it might interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
  • In materials science, it could modify surface properties or enhance material performance.

Comparison with Similar Compounds

While 1-(2-Bromo-1-butoxyethyl)-2-methylbenzene is unique due to its specific substitution pattern, similar compounds include:

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-(2-bromo-1-butoxyethyl)-2-methylbenzene

InChI

InChI=1S/C13H19BrO/c1-3-4-9-15-13(10-14)12-8-6-5-7-11(12)2/h5-8,13H,3-4,9-10H2,1-2H3

InChI Key

FDVPFABCHYGLQU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CBr)C1=CC=CC=C1C

Origin of Product

United States

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